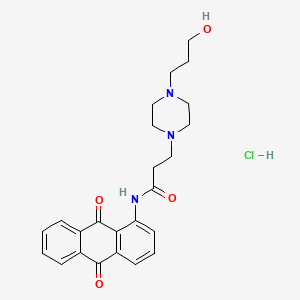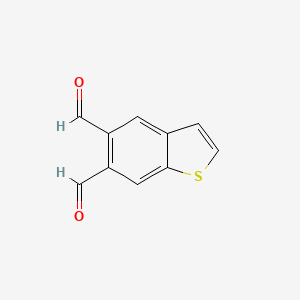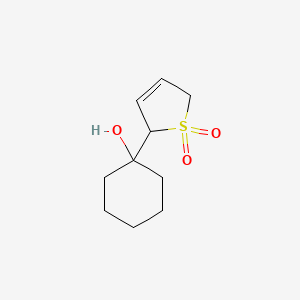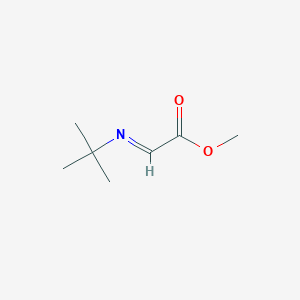![molecular formula C21H42NO2+ B14314836 2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium CAS No. 109925-74-8](/img/structure/B14314836.png)
2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific chemical characteristics. The compound is characterized by the presence of a hexadec-9-enoyl group attached to an N,N,N-trimethylethan-1-aminium moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium typically involves the esterification of hexadec-9-enoic acid with N,N,N-trimethylethan-1-amine. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps like distillation or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexadec-9-enoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential role in biological systems, including its interaction with cellular membranes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the formulation of various industrial products, including surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium involves its interaction with specific molecular targets. The compound can integrate into cellular membranes due to its amphiphilic nature, affecting membrane fluidity and permeability. It may also interact with proteins and enzymes, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-dihexadec-9-enoyl-sn-glycero-3-cytidine 5’-diphosphate: A CDP-diacylglycerol with similar acyl groups.
1-hexadecanoyl-2-[(9Z)-hexadec-9-enoyl]-sn-glycero-3-phosphoethanolamine: A phospholipid with similar fatty acid chains.
Uniqueness
2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium is unique due to its specific combination of a hexadec-9-enoyl group and an N,N,N-trimethylethan-1-aminium moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
109925-74-8 |
|---|---|
Formule moléculaire |
C21H42NO2+ |
Poids moléculaire |
340.6 g/mol |
Nom IUPAC |
2-hexadec-9-enoyloxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C21H42NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20-19-22(2,3)4/h10-11H,5-9,12-20H2,1-4H3/q+1 |
Clé InChI |
KZSMYKYPFGHWQV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCCCCCCCC(=O)OCC[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14314780.png)
![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)
![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)

![4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14314800.png)



![2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile](/img/structure/B14314816.png)

